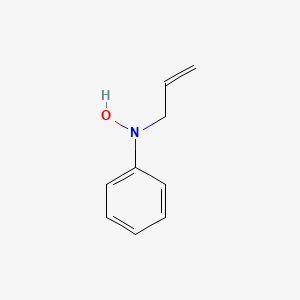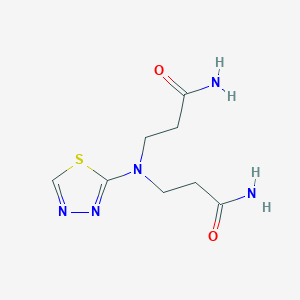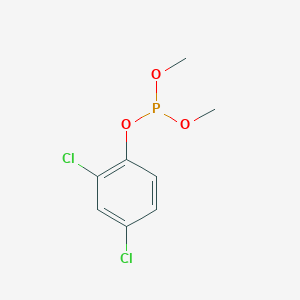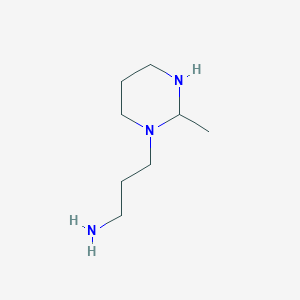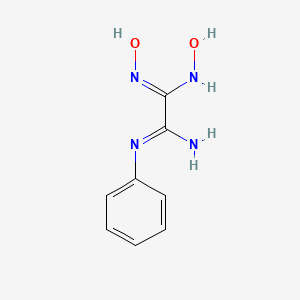
2-N,2-N'-dihydroxy-1-N'-phenylethanediimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,2-N’-dihydroxy-1-N’-phenylethanediimidamide is an organic compound characterized by the presence of hydroxyl groups and an imidamide functional group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N’-dihydroxy-1-N’-phenylethanediimidamide typically involves the reaction of phenylhydrazine with glyoxal under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2-N,2-N’-dihydroxy-1-N’-phenylethanediimidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-N,2-N’-dihydroxy-1-N’-phenylethanediimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of phenylglyoxal or benzaldehyde derivatives.
Reduction: Formation of phenylethylamine derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-N,2-N’-dihydroxy-1-N’-phenylethanediimidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-N,2-N’-dihydroxy-1-N’-phenylethanediimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and imidamide moiety play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dihydroxy-1,1’-binaphthyl: Similar in structure but differs in the presence of a binaphthyl moiety.
N,N’-Dihydroxy-1,2-cyclohexanediamine: Contains a cyclohexane ring instead of a phenyl ring.
Phenylhydrazine: Shares the phenyl group but lacks the imidamide functionality.
Uniqueness
2-N,2-N’-dihydroxy-1-N’-phenylethanediimidamide is unique due to its combination of hydroxyl and imidamide groups attached to a phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-N,2-N'-dihydroxy-1-N'-phenylethanediimidamide |
InChI |
InChI=1S/C8H10N4O2/c9-7(8(11-13)12-14)10-6-4-2-1-3-5-6/h1-5,13-14H,(H2,9,10)(H,11,12) |
InChI Key |
MOOYGFHXZGPRRA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(/C(=N/O)/NO)N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C(=NO)NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)
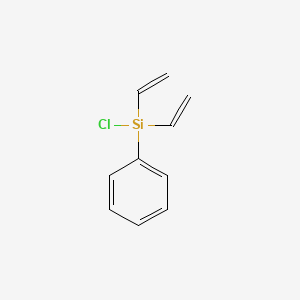
![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)

